4-Chloro-3,5-dinitrobenzoic acid

Description

The exact mass of the compound 4-Chloro-3,5-dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3,5-dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFIHOVQYYAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059481 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000032 [mmHg] | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-97-8 | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469845UZF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzoic acid (CDNBA), a versatile chemical intermediate. The document details its synthesis protocols, physicochemical properties, characterization data, and applications, presenting a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.

Chemical Identity and Properties

4-Chloro-3,5-dinitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a chlorine atom, two nitro groups, and a carboxyl group.[1] Its unique structure makes it a valuable precursor in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid

| Property | Value | Source |

| CAS Number | 118-97-8 | [2][3] |

| Molecular Formula | C₇H₃ClN₂O₆ | [2][3] |

| Molecular Weight | 246.56 g/mol | [2][3] |

| Appearance | Yellow to light yellow crystalline powder | [2][4][5] |

| Melting Point | 158 - 164 °C | [2][4][6] |

| Boiling Point | 315 °C (lit.) | [2] |

| IUPAC Name | 4-chloro-3,5-dinitrobenzoic acid | [3] |

| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ to 2.36 x 10⁻³ | [7][8] |

| Water Solubility | Approx. 2.5 g/L at 25°C | [8] |

| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | [7] |

Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid

The primary method for synthesizing 4-Chloro-3,5-dinitrobenzoic acid is through the nitration of 4-chlorobenzoic acid.[4][5][9][10] This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring. Several variations of this procedure exist, differing in the nitrating agent and reaction conditions.

Caption: General workflow for the synthesis of 4-Chloro-3,5-dinitrobenzoic acid.

Protocol 1: Nitration using Potassium Nitrate (B79036) (KNO₃)

This protocol uses potassium nitrate in sulfuric acid as the nitrating agent.

-

Procedure:

-

Dissolve 4-chloro-benzoic acid (20 g, 0.128 mol) in concentrated sulfuric acid (H₂SO₄, d = 1.835 g/mL, 300 mL) at 80°C in a high-pressure flask.[4]

-

Add potassium nitrate (KNO₃, 66 g, 0.65 mol) to the solution.[4]

-

Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.[4]

-

After the reaction period, cool the mixture to room temperature.[4]

-

Carefully pour the cooled reaction mixture onto ice to precipitate the product.[4]

-

Filter the resulting solid, wash it with water, and dry to obtain the final product.[5]

-

-

Yield: 28 g (89%).[4]

Protocol 2: Nitration using Fuming Nitric Acid

This method employs a mixture of fuming nitric acid and fuming sulfuric acid.

-

Procedure:

-

To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.[5]

-

Cool the flask to approximately 15°C and slowly add 18 mL of fuming nitric acid through a dropping funnel.[5]

-

Slowly add 5 g of 4-chlorobenzoic acid to the mixture.[5]

-

Heat the reaction solution to 90-95°C and maintain a constant temperature for 4 hours.[5]

-

After the reaction is complete, cool the solution to room temperature.[5]

-

Pour the cooled solution into crushed ice and allow it to stand for a period.[5]

-

Filter the light yellow solid that precipitates.[5]

-

Wash the filter cake with water until it is no longer acidic, then dry the product.[5]

-

-

Yield: 6.82 g (approximately 87.2%).[5]

The crude product can be purified by recrystallization.[8]

-

Protocol:

-

Crystallize the crude acid from a mixture of ethanol (B145695) and water (EtOH/H₂O), pure ethanol, or benzene.[4]

-

Characterization and Spectral Data

The structure and purity of the synthesized 4-Chloro-3,5-dinitrobenzoic acid are confirmed through various analytical techniques.

Table 2: Spectral Data for 4-Chloro-3,5-dinitrobenzoic Acid

| Technique | Data Source / Description |

| ¹H NMR | Spectra are available in public databases, typically showing signals for the aromatic protons.[3][11][12] |

| ¹³C NMR | Spectra are available, which would confirm the carbon framework of the molecule.[13] |

| FTIR Spectroscopy | Infrared spectra, often obtained using a KBr wafer or ATR, are available and would show characteristic peaks for the carboxyl and nitro functional groups.[3][14] |

| Mass Spectrometry (GC-MS) | Mass spectra are available, providing information on the molecular weight and fragmentation pattern.[15] |

Note: While the existence of spectral data is confirmed, specific peak assignments (e.g., chemical shifts in ppm, vibrational frequencies in cm⁻¹) are not detailed in the provided search results and would require direct access to the spectral databases.[11][12][13][14][15]

Applications and Uses

4-Chloro-3,5-dinitrobenzoic acid is a key intermediate in various fields of chemical synthesis.[2][9]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, such as Lodoxamide, an antiallergic agent and mast cell stabilizer.[4]

-

Agrochemicals: It is used in the formulation of pesticides, fungicides, and herbicides.[2][5][9]

-

Dyes: The compound is a precursor in the manufacture of various dyes.[2][5][9]

-

Chemical Research: It is employed as a reagent for chemical modification of proteins, specifically for targeting lysine (B10760008) residues in biochemical studies. It is also a precursor for heat-resistant explosives.[5]

Caption: Key applications of 4-Chloro-3,5-dinitrobenzoic acid as a chemical intermediate.

Safety and Hazard Information

4-Chloro-3,5-dinitrobenzoic acid is classified as an irritant.[3][4] Proper handling and personal protective equipment are essential when working with this compound.

Table 3: GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation.[3][6] |

| H319 | Causes serious eye irritation.[3][6] |

| H335 | May cause respiratory irritation.[3][6] |

Recommended Precautionary Measures (P Statements): P261, P280, P305+P351+P338, P304+P340, P405, P501a.[6] These include avoiding breathing dust, wearing protective gear, and ensuring proper rinsing in case of eye contact.[6]

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Chloro-3,5-dinitrobenzoic acid, 97% (118-97-8) - 4-Chloro-3,5-dinitrobenzoic acid, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Cas 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid [nitrobenzenechemical.com]

- 10. 4-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) IR Spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a nitrated aromatic carboxylic acid with the chemical formula C₇H₃ClN₂O₆. It presents as a light yellow to yellow crystalline powder.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[3] Its reactivity is characterized by the presence of the carboxylic acid group and the electron-withdrawing nitro groups on the aromatic ring, which also influence its physical and chemical properties. Understanding these properties is fundamental for its application in chemical synthesis, reaction kinetics, and for assessing its toxicological and environmental impact.[4][5]

Core Physicochemical Properties

The key physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-3,5-dinitrobenzoic acid | [6] |

| CAS Number | 118-97-8 | [1][7] |

| Molecular Formula | C₇H₃ClN₂O₆ | [1][3][7] |

| Molecular Weight | 246.56 g/mol | [1][3][6][7][8] |

| Appearance | Light yellow to yellow crystalline powder | [1][2][3][6] |

| Melting Point | 159-162 °C | [1][7] |

| Boiling Point | 315 °C (literature value) | [3] |

| Acid Dissociation Constant (pKa) | Approximately 2.63 - 2.65 | Calculated from Ka values[4][5] |

| Solubility | Limited solubility in water (~2.5 g/L at 25 °C). Soluble in organic solvents such as ethanol (B145695) and acetone. | [2] |

| Enthalpy of Solution in Water | 23.2 ± 2.5 kJ/mol | [4][5] |

Spectral Data Summary

| Spectrum Type | Key Features and Peaks | Source(s) |

| ¹H NMR | The spectrum is expected to show a singlet for the two equivalent aromatic protons. | [9][10] |

| ¹³C NMR | The spectrum will display distinct peaks for the carboxyl carbon, the carbon bearing the chlorine atom, the carbons with nitro groups, and the carbons with hydrogen atoms. | [11] |

| Infrared (IR) Spectroscopy | Characteristic peaks include those for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the aromatic ring, and N-O stretching of the nitro groups. | [9] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated melting point apparatus.[12]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline 4-chloro-3,5-dinitrobenzoic acid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 140 °C). The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is determined by potentiometric titration of a solution of 4-chloro-3,5-dinitrobenzoic acid with a standardized strong base.

Methodology:

-

Solution Preparation: A precise mass of 4-chloro-3,5-dinitrobenzoic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture due to its limited water solubility) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette is filled with a standardized solution of a strong base, such as 0.1 M sodium hydroxide.

-

Titration Procedure: The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is equal to the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for determining the pKa of a weak acid.

Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid 4-chloro-3,5-dinitrobenzoic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent any solid particles from being collected.

-

Concentration Analysis: The concentration of 4-chloro-3,5-dinitrobenzoic acid in the filtered saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing against a calibration curve of known concentrations. The solubility is then expressed in units such as g/L or mol/L.

Diagram: Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining the solubility of a compound.

Conclusion

The physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid, particularly its melting point, pKa, and solubility, are critical parameters for its effective use in research and development. The experimental protocols provided herein offer standardized approaches to verify these properties. A thorough understanding of this data is essential for optimizing reaction conditions, developing formulations, and conducting toxicological assessments.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic acid (CAS 118-97-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzoic acid (CDNBA), a versatile chemical intermediate with significant applications in pharmaceutical development, agrochemical synthesis, and scientific research. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, safety and handling information, and insights into its applications.

Chemical and Physical Properties

4-Chloro-3,5-dinitrobenzoic acid is a yellow crystalline solid.[1][2] Its chemical structure, characterized by a benzoic acid core substituted with a chlorine atom and two nitro groups, imparts distinct reactivity, making it a valuable reagent in organic synthesis.[1] The electron-withdrawing nature of the nitro groups significantly influences its chemical behavior.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 118-97-8 | [3] |

| Molecular Formula | C₇H₃ClN₂O₆ | [1][2][4] |

| Molecular Weight | 246.56 g/mol | [2][4][5] |

| IUPAC Name | 4-chloro-3,5-dinitrobenzoic acid | [6] |

| InChI | 1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | [5] |

| InChIKey | PCTFIHOVQYYAMH-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(=O)O | [6] |

| MDL Number | MFCD00007080 | [4] |

| PubChem CID | 8377 | [4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Yellow crystals or powder | [1][2][3][4] |

| Melting Point | 159-162 °C | [2][3][5] |

| Boiling Point | 315 °C (literature) | [4][7] |

| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [1][8] |

| pKa | 2.62 (calculated from Ka of 2.36 x 10⁻³) | [9] |

| ¹H NMR | Available | [10][11] |

| ¹³C NMR | Available | [12] |

| IR Spectroscopy | Available | [6] |

| Mass Spectrometry | Available | [6] |

Synthesis and Purification

The primary synthesis route for 4-Chloro-3,5-dinitrobenzoic acid involves the nitration of 4-chlorobenzoic acid.[3][13]

Experimental Protocol: Synthesis of 4-Chloro-3,5-dinitrobenzoic acid

Materials:

-

4-chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

Procedure 1 (Using Fuming Nitric Acid): [13]

-

To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).

-

Slowly add 18 mL of fuming nitric acid while maintaining the temperature at approximately 15 °C.

-

Gradually add 5 g of 4-chlorobenzoic acid to the mixture.

-

Heat the reaction mixture to 90-95 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting light yellow solid and wash the filter cake with deionized water until it is free of acid.

-

Dry the product. The expected yield is approximately 87.2%.[13]

Procedure 2 (Using Potassium Nitrate): [3][14]

-

Dissolve 20 g (0.128 mol) of 4-chlorobenzoic acid in 300 mL of sulfuric acid (d = 1.835 g/mL) at 80 °C.

-

Add 66 g (0.65 mol) of KNO₃ to the solution.

-

Heat the reaction mixture to 125 °C in a high-pressure flask and maintain for 2 hours.

-

Cool the reaction to room temperature and pour it onto ice.

-

Filter and collect the precipitate. The reported yield is 89%.[3]

Experimental Protocol: Purification

Method: Recrystallization[3]

-

Dissolve the crude 4-Chloro-3,5-dinitrobenzoic acid in a minimal amount of hot ethanol, an ethanol/water mixture, or benzene.

-

Allow the solution to cool slowly to facilitate crystal formation.

-

Filter the purified crystals and dry them thoroughly.

References

- 1. CAS 118-97-8: 4-Chloro-3,5-dinitrobenzoic acid [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-3,5-dinitrobenzoic acid 97 118-97-8 [sigmaaldrich.com]

- 6. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 | FC71219 [biosynth.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 4-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Molecular structure and weight of 4-chloro-3,5-dinitrobenzoic acid

An In-depth Technical Guide to 4-chloro-3,5-dinitrobenzoic acid

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 4-chloro-3,5-dinitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

4-chloro-3,5-dinitrobenzoic acid is a nitrated and chlorinated derivative of benzoic acid. It serves as a versatile intermediate in the synthesis of various organic compounds.[1] Its chemical structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and two nitro groups.

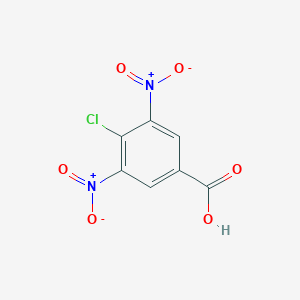

Molecular Structure

The molecular structure of 4-chloro-3,5-dinitrobenzoic acid consists of a benzoic acid core. A chlorine atom is located at position 4, and two nitro groups (NO₂) are at positions 3 and 5 relative to the carboxylic acid group (-COOH).

Caption: Molecular Structure of 4-chloro-3,5-dinitrobenzoic acid.

Physicochemical Properties

The compound is typically a light yellow crystalline powder.[1][2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₃ClN₂O₆ | [1][3][4] |

| Molecular Weight | 246.56 g/mol | [1][3][4][5] |

| CAS Number | 118-97-8 | [1][2][3][4] |

| Appearance | Light yellow crystalline powder | [1][2] |

| Melting Point | 158 - 164 °C | [1] |

| 159 - 162 °C (lit.) | [2][6] | |

| Boiling Point | 315 °C (lit.) | [1] |

| IUPAC Name | 4-chloro-3,5-dinitrobenzoic acid | [3][5] |

| SMILES | OC(=O)C1=CC(=C(Cl)C(=C1)--INVALID-LINK--=O)--INVALID-LINK--=O | [3] |

| InChIKey | PCTFIHOVQYYAMH-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

4-chloro-3,5-dinitrobenzoic acid is synthesized through the nitration of 4-chlorobenzoic acid.[7][8] The process involves using a mixture of sulfuric acid and nitric acid as the nitrating agent.

Synthesis Protocol

A common laboratory-scale synthesis protocol is detailed below.

Materials:

-

4-chlorobenzoic acid (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)[2]

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

-

Nitration: Slowly add the nitrating agent (e.g., fuming nitric acid or potassium nitrate) to the solution. The temperature should be carefully controlled during the addition.

-

Heating: Heat the reaction mixture to the optimal temperature (e.g., 90-125°C) and maintain it for a specified duration (e.g., 2-4 hours) to ensure the completion of the reaction.[2][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture onto crushed ice to precipitate the solid product.

-

Isolation: Filter the resulting light yellow solid and wash it with water until it is free of acid.

-

Drying and Purification: Dry the crude product. It can be further purified by recrystallization from solvents like ethanol/water or benzene.[2]

A reported synthesis achieved a yield of approximately 87.2% under optimized conditions: a reaction time of 4 hours at a nitration temperature of 95°C.[7]

Caption: Workflow for the synthesis of 4-chloro-3,5-dinitrobenzoic acid.

Spectroscopic Data

Characterization of 4-chloro-3,5-dinitrobenzoic acid is typically performed using various spectroscopic methods. While detailed spectra are beyond the scope of this guide, ¹H NMR, IR, and Mass Spectrometry data are available in chemical databases for this compound.[9][10] These techniques are crucial for confirming the structure and purity of the synthesized product.

Applications in Research and Development

4-chloro-3,5-dinitrobenzoic acid is a valuable building block in several areas:

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, such as the anti-allergic drug Lodoxamide.[2]

-

Agrochemicals: The compound is used in the production of herbicides and fungicides.[1][11]

-

Dye Industry: It is also utilized as an intermediate in the manufacturing of dyes.[1][11][12]

-

Material Science: It has applications in the synthesis of heat-resistant explosives.[7]

-

Biochemical Research: Due to its reactivity, it is used as a chemical modification agent for studying proteins. It has been used to modify lysine (B10760008) residues in proteins such as cobra venom cardiotoxin, plastocyanin, and the K99 fibrillar subunit of E. coli to investigate structure-function relationships.

Safety and Handling

4-chloro-3,5-dinitrobenzoic acid is classified as an irritant. It is known to cause skin and serious eye irritation.[5][6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a dust mask. It should be stored in a cool, dry, and well-ventilated area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]

- 3. 4-CHLORO-3,5-DINITROBENZOIC ACID | CAS 118-97-8 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3,5-dinitrobenzoic acid, 97% (118-97-8) - 4-Chloro-3,5-dinitrobenzoic acid, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Cas 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid [nitrobenzenechemical.com]

- 12. C7H3ClN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [nitrobenzenechemical.com]

An In-depth Technical Guide on the Solubility of 4-chloro-3,5-dinitrobenzoic acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-3,5-dinitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. Understanding its solubility profile is critical for its application in synthesis, formulation, and biological studies.

Core Concepts: Solubility Profile

4-chloro-3,5-dinitrobenzoic acid is a yellow crystalline solid. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and two nitro groups on a benzene (B151609) ring, governs its solubility characteristics. The presence of the polar carboxylic acid and nitro groups allows for some interaction with polar solvents, while the aromatic ring provides a hydrophobic character.

Solubility in Water

The solubility of 4-chloro-3,5-dinitrobenzoic acid in water is limited. At 25°C, its aqueous solubility is approximately 2.5 g/L. This low solubility is a key consideration for aqueous-based reactions and formulations. The solubility is also influenced by pH; as a carboxylic acid, its solubility in water is expected to increase at higher pH values due to the formation of the more soluble carboxylate salt.

Solubility in Organic Solvents

4-chloro-3,5-dinitrobenzoic acid is generally more soluble in organic solvents, particularly polar organic solvents, than in water.[1] It is known to be soluble in ethanol (B145695) and acetone.[1] The purification of this compound often involves recrystallization from an ethanol/water mixture, which indicates its good solubility in ethanol.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 4-chloro-3,5-dinitrobenzoic acid.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Water | 25 | ~ 2.5 g/L | ~ 0.010 mol/L |

| Ethanol | Not specified | Data not available | Data not available |

| Acetone | Not specified | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments to determine the solubility of 4-chloro-3,5-dinitrobenzoic acid.

Method 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline 4-chloro-3,5-dinitrobenzoic acid to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature shaker or orbital incubator. Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microcrystals, filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Quantification:

-

For Aqueous Solutions: The concentration of the dissolved 4-chloro-3,5-dinitrobenzoic acid in the filtrate can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance.

-

For Organic Solvents: Similar to aqueous solutions, HPLC or UV-Vis spectrophotometry can be used. The solvent used for analysis should be compatible with the chosen analytical method.

-

-

Data Analysis: Prepare a calibration curve using standard solutions of known concentrations of 4-chloro-3,5-dinitrobenzoic acid. Use the calibration curve to determine the concentration of the compound in the saturated solution. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Experimental Workflow for Shake-Flask Solubility Determination

References

Spectroscopic and Spectrometric Analysis of 4-chloro-3,5-dinitrobenzoic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for the compound 4-chloro-3,5-dinitrobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic and Spectrometric Data

The following sections summarize the key spectroscopic and spectrometric data obtained for 4-chloro-3,5-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | s | 2H | Ar-H |

| 14.2 | br s | 1H | COOH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C =O |

| 148.0 | C -NO₂ |

| 135.0 | C -Cl |

| 128.0 | C -H |

| 125.0 | C -COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1550 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The NIST mass spectrometry data center provides GC-MS data for 4-chloro-3,5-dinitrobenzoic acid.[1]

| m/z | Relative Intensity (%) | Assignment |

| 246 | 100 | [M]⁺ |

| 201 | - | [M-NO₂]⁺ |

| 155 | - | [M-2NO₂]⁺ |

| 120 | - | [M-COOH-Cl]⁺ |

| 74 | - | [C₄H₂O₂]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

A standard procedure for preparing an NMR sample of an aromatic carboxylic acid involves dissolving approximately 5-25 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry vial. The resulting solution is then transferred to a 5 mm NMR tube, ensuring the final sample height is between 4 to 5 cm. To remove any particulate matter, the solution can be filtered through a small plug of cotton wool placed in a Pasteur pipette during the transfer.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[1] Standard acquisition parameters are used, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

For solid samples, the potassium bromide (KBr) pellet technique is commonly employed. Approximately 1-2 mg of finely ground 4-chloro-3,5-dinitrobenzoic acid is mixed with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

The FTIR spectrum is recorded using a standard FTIR spectrometer. A background spectrum of a pure KBr pellet is first obtained and automatically subtracted from the sample spectrum to eliminate interference from the matrix and atmospheric water or carbon dioxide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. The carboxylic acid group is typically converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation and Data Acquisition:

The analysis is performed on a GC-MS system. The gas chromatograph is equipped with a capillary column suitable for separating aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable m/z range. The temperature program for the GC oven is optimized to ensure good separation of the analyte from any impurities.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a solid organic compound like 4-chloro-3,5-dinitrobenzoic acid.

Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of 4-chloro-3,5-dinitrobenzoic acid.

References

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic Acid: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical applications of 4-chloro-3,5-dinitrobenzoic acid (CDNBA). The content is intended for professionals in research, particularly in the fields of organic synthesis, drug development, and materials science. This document consolidates critical data from safety data sheets (SDS), peer-reviewed literature, and chemical databases to ensure a thorough understanding of this versatile chemical intermediate.

Chemical and Physical Properties

4-Chloro-3,5-dinitrobenzoic acid is a yellow crystalline solid at room temperature.[1] Its chemical structure, characterized by a carboxylic acid group and two nitro groups ortho and para to a chlorine atom on a benzene (B151609) ring, makes it a highly reactive compound, particularly in nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid

| Property | Value | References |

| Molecular Formula | C₇H₃ClN₂O₆ | [2] |

| Molecular Weight | 246.56 g/mol | [2] |

| CAS Number | 118-97-8 | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 159 - 162 °C (318 - 324 °F) | |

| Solubility | Slightly soluble in water (~2.5 g/L at 25°C) | |

| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ - 2.36 x 10⁻³ | [3] |

Safety and Handling

Proper handling of 4-chloro-3,5-dinitrobenzoic acid is crucial to ensure laboratory safety. The compound is classified as an irritant, affecting the skin and eyes.[1] Adherence to the safety precautions outlined in the material safety data sheet (MSDS) is mandatory.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 4-chloro-3,5-dinitrobenzoic acid:

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | References |

| Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation |

| Eye Irrit. 2 | H319 | Causes serious eye irritation | |

| Precautionary Statement | Prevention | P264 | Wash skin thoroughly after handling |

| P280 | Wear protective gloves/eye protection/face protection | ||

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||

| P332 + P313 | If skin irritation occurs: Get medical advice/attention | ||

| P337 + P313 | If eye irritation persists: Get medical advice/attention |

Personal Protective Equipment (PPE) and Storage

To mitigate exposure risks, appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection : Chemical safety goggles or a face shield.

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : Use in a well-ventilated area, such as a fume hood. If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.

4-Chloro-3,5-dinitrobenzoic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In case of accidental exposure, the following first aid procedures should be followed:

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.

Experimental Protocols

4-Chloro-3,5-dinitrobenzoic acid is a valuable intermediate in organic synthesis. Below are detailed protocols for its synthesis and a representative application.

Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid

This protocol describes the nitration of 4-chlorobenzoic acid.[4]

Materials:

-

4-chlorobenzoic acid (5 g)

-

20% Fuming sulfuric acid (20 mL)

-

Fuming nitric acid (18 mL)

-

Ice

-

Deionized water

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Equip the 250 mL flask with a magnetic stirrer, thermometer, and reflux condenser.

-

Add 20 mL of 20% fuming sulfuric acid to the flask.

-

While stirring, cool the flask to approximately 15°C.

-

Slowly add 18 mL of fuming nitric acid through the dropping funnel.

-

Gradually add 5 g of 4-chlorobenzoic acid to the mixture.

-

Heat the reaction mixture to 90-95°C and maintain this temperature for 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture over a beaker of crushed ice with stirring.

-

Collect the resulting light-yellow solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with deionized water until the filtrate is no longer acidic.

-

Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid. (Expected yield: ~87%).

Representative Application: Synthesis of a Bis-Amide Derivative

4-Chloro-3,5-dinitrobenzoic acid is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the chlorine atom for displacement by nucleophiles. This is a key reaction in its use as an intermediate for pharmaceuticals, such as in the synthesis of a labeled form of the mast cell stabilizer Lodoxamide. The following is a representative protocol for the reaction with a generic diamine to form a bis-amide derivative.

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid

-

A diamine (e.g., ethylenediamine)

-

A suitable solvent (e.g., DMF, DMSO)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Thionyl chloride or oxalyl chloride (for conversion to acid chloride)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure (Two-Step Approach):

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask under an inert atmosphere, suspend 4-chloro-3,5-dinitrobenzoic acid in a suitable solvent (e.g., dichloromethane (B109758) with a catalytic amount of DMF).

-

Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-chloro-3,5-dinitrobenzoyl chloride, which can be used directly in the next step.

Step 2: Nucleophilic Aromatic Substitution and Amidation

-

Dissolve the crude acid chloride in a polar aprotic solvent like DMF.

-

In a separate flask, dissolve the diamine and a non-nucleophilic base in the same solvent.

-

Slowly add the acid chloride solution to the diamine solution at room temperature.

-

Stir the reaction mixture until the reaction is complete. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Research and Development

The unique chemical properties of 4-chloro-3,5-dinitrobenzoic acid make it a valuable building block in several areas:

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[4] Its most notable use is as a precursor in the synthesis of Lodoxamide, an anti-allergic drug that functions as a mast cell stabilizer.

-

Agrochemicals : The compound is used in the formulation of herbicides and pesticides. The chlorinated and nitrated aromatic structure is a common feature in many agrochemicals, contributing to their biological activity.[4]

-

Dye and Pigment Industry : It is also utilized in the production of dyes, where the chromophoric nitro groups and the reactive chloro group allow for the synthesis of a variety of colored compounds.

Toxicological Information

The toxicological properties of 4-chloro-3,5-dinitrobenzoic acid have not been fully investigated. However, studies on similar chloro-nitro-aromatic compounds suggest potential for environmental and biological effects. A study on Tetrahymena pyriformis showed that the compound exhibits cytotoxicity, with a median effective concentration (EC50) of 104.47 µM in buffered solutions.[3] The toxicity was observed to increase upon irradiation of the compound's solutions, suggesting the formation of more toxic intermediates.[3]

Table 3: Ecotoxicity Data

| Organism | Test | Endpoint | Value | References |

| Tetrahymena pyriformis | Cytotoxicity | EC50 | 104.47 µM | [3] |

Due to the limited data, this compound should be handled with the assumption that it is potentially toxic and harmful to the environment. All waste containing this chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

References

Toxicological Profile of 4-chloro-3,5-dinitrobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 4-chloro-3,5-dinitrobenzoic acid (CDNBA). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound is limited by the scarcity of published primary research. The experimental protocols described herein are representative examples of standard toxicological assays and are not the specific, detailed protocols used for the CDNBA data presented, as those were not fully available in the cited literature.

Executive Summary

4-chloro-3,5-dinitrobenzoic acid (CDNBA) is a chloro-nitro-aromatic compound. While many aromatic nitro-compounds are recognized as hazardous materials, the toxicological profile of CDNBA has not been extensively investigated. This guide synthesizes the available data on its cytotoxicity and summarizes its hazard classifications. Due to a lack of specific studies, information on genotoxicity and in vivo toxicity is inferred from the broader class of nitroaromatic compounds. This document aims to provide a foundational understanding of the known and potential toxicological properties of CDNBA to guide further research and safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of CDNBA is presented in Table 1.

Table 1: Physicochemical Properties of 4-chloro-3,5-dinitrobenzoic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClN₂O₆ | [1] |

| Molecular Weight | 246.56 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 159-162 °C | [2] |

| Solubility in Water | Approx. 2.5 g/L at 25°C | |

| Acid Dissociation Constant (pKa) | ~2.63 |

Toxicological Data

The known toxicological data for CDNBA is limited to in vitro cytotoxicity studies. Information regarding genotoxicity and in vivo toxicity is not available for this specific compound.

Cytotoxicity

The primary study on the cytotoxicity of CDNBA was conducted using the protozoan Tetrahymena pyriformis. The results are summarized in Table 2. The study found that in buffered solutions, CDNBA exhibited a median effective concentration (EC50) of 104.47 μM, which is the concentration at which the proliferation of the organism was inhibited by 50%.[3] It was also noted that irradiation of CDNBA solutions with ultraviolet light increased its toxicity, suggesting the formation of more cytotoxic intermediate products.[3]

Table 2: Cytotoxicity of 4-chloro-3,5-dinitrobenzoic acid

| Test System | Endpoint | Result (EC50) | Notes | Reference |

| Tetrahymena pyriformis | Inhibition of proliferation | 104.47 μM | In buffered solutions. | [3] |

Genotoxicity

No specific genotoxicity studies, such as the Ames test or comet assay, have been published for 4-chloro-3,5-dinitrobenzoic acid. However, many nitroaromatic compounds are known to be mutagenic.[4] The genotoxicity of this class of compounds is often linked to the reductive metabolism of the nitro groups, leading to the formation of reactive intermediates that can adduct to DNA.[5][6] For instance, studies on other dinitrobenzoic acid derivatives have shown positive results in bacterial mutagenicity assays and for inducing micronuclei in human cells.[5][6]

In Vivo Toxicity

There is no publicly available data on the in vivo toxicity of 4-chloro-3,5-dinitrobenzoic acid, such as LD50 values in animal models.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-chloro-3,5-dinitrobenzoic acid is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2]

Table 3: GHS Hazard Classification for 4-chloro-3,5-dinitrobenzoic acid

| Hazard Class | Hazard Statement | Reference |

| Skin corrosion/irritation | H315: Causes skin irritation | [1][2] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1][2] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1][2] |

Potential Mechanisms of Toxicity

While the specific signaling pathways and mechanisms of toxicity for CDNBA have not been elucidated, the toxicology of nitroaromatic compounds, in general, is understood to proceed via several key mechanisms. The primary mechanism involves the enzymatic reduction of the nitro groups.

References

- 1. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3,5-dinitrobenzoic acid, 97% (118-97-8) - 4-Chloro-3,5-dinitrobenzoic acid, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-3,5-dinitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzoic acid is a highly versatile reagent and building block in organic synthesis. Its chemical structure, featuring an aromatic ring activated by two electron-withdrawing nitro groups and a labile chlorine atom, makes it susceptible to nucleophilic aromatic substitution. The carboxylic acid moiety further allows for a variety of chemical transformations, including esterification and amidation. These characteristics make it a valuable precursor for the synthesis of a wide range of organic compounds, including pharmaceutical intermediates, dyes, and energetic materials.[1][2] This document provides detailed application notes and experimental protocols for the use of 4-chloro-3,5-dinitrobenzoic acid in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 118-97-8 | [3][4] |

| Molecular Formula | C₇H₃ClN₂O₆ | [3] |

| Molecular Weight | 246.56 g/mol | [3][4] |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 159-162 °C | [4] |

| Solubility | Slightly soluble in water |

Applications in Organic Synthesis

4-Chloro-3,5-dinitrobenzoic acid is a valuable starting material for the synthesis of various organic molecules due to its distinct reactive sites. The primary applications involve nucleophilic aromatic substitution at the C-4 position and reactions of the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient aromatic ring of 4-chloro-3,5-dinitrobenzoic acid is highly activated towards nucleophilic aromatic substitution. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and azides. This reactivity is central to its use as a scaffold for building more complex molecules.

A general workflow for the functionalization of 4-chloro-3,5-dinitrobenzoic acid via nucleophilic aromatic substitution is depicted below.

Caption: General workflow for the synthesis of target molecules starting from 4-chloro-3,5-dinitrobenzoic acid via nucleophilic aromatic substitution.

Esterification

The carboxylic acid group of 4-chloro-3,5-dinitrobenzoic acid can be readily esterified with various alcohols under acidic conditions or using coupling agents. These esters can serve as intermediates for further transformations or as final products with specific applications.

Amidation

Similarly, the carboxylic acid can be converted to amides by reaction with primary or secondary amines using standard coupling methods. This reaction is crucial for the synthesis of a wide range of biologically active molecules and other functional materials.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid

This protocol describes the synthesis of the title compound from 4-chlorobenzoic acid.[1]

Reaction Scheme:

4-Chlorobenzoic acid → 4-Chloro-3,5-dinitrobenzoic acid

Materials:

-

4-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid.

-

Slowly add 5 g of 4-chlorobenzoic acid to the sulfuric acid.

-

At approximately 15 °C, slowly add 18 mL of fuming nitric acid through a dropping funnel.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture onto crushed ice with stirring.

-

Filter the resulting light yellow solid precipitate.

-

Wash the filter cake with deionized water until the washings are neutral.

-

Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-Chlorobenzoic acid | 156.57 | 5.0 | 0.032 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 4-Chloro-3,5-dinitrobenzoic acid | 246.56 | 6.82 | 87.2 |

Protocol 2: Esterification of 4-Chloro-3,5-dinitrobenzoic Acid with Methanol

This protocol describes the synthesis of methyl 4-chloro-3,5-dinitrobenzoate.[5]

Reaction Scheme:

4-Chloro-3,5-dinitrobenzoic acid + Methanol → Methyl 4-chloro-3,5-dinitrobenzoate

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a reaction flask, add 45.5 g (0.18 mol) of 4-chloro-3,5-dinitrobenzoic acid and 120 mL of methanol.

-

Slowly add 24 mL of concentrated sulfuric acid while stirring.

-

Heat the mixture to 70-80 °C and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate, wash, and dry to obtain methyl 4-chloro-3,5-dinitrobenzoate.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount |

| 4-Chloro-3,5-dinitrobenzoic acid | 246.56 | 45.5 g |

| Methanol | 32.04 | 120 mL |

| Concentrated Sulfuric Acid | 98.08 | 24 mL |

| Product | Molar Mass ( g/mol ) | Yield |

| Methyl 4-chloro-3,5-dinitrobenzoate | 260.59 | High |

Protocol 3: Synthesis of 4-(Arylamino)-3,5-dinitrobenzoic Acids via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of 4-chloro-3,5-dinitrobenzoic acid with aniline (B41778) derivatives.

Reaction Scheme:

4-Chloro-3,5-dinitrobenzoic acid + Ar-NH₂ → 4-(Arylamino)-3,5-dinitrobenzoic acid

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid

-

Substituted aniline

-

Ethanol

Procedure:

-

In a suitable flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in ethanol.

-

Add an equimolar amount of the desired substituted aniline.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry.

Quantitative Data for Representative Reactions:

| Aniline Derivative | Reaction Time (h) | Yield (%) |

| Aniline | 4 | 85 |

| p-Toluidine | 4 | 88 |

| p-Anisidine | 3 | 90 |

| p-Chloroaniline | 5 | 82 |

Logical Relationship of Reactivity

The reactivity of 4-chloro-3,5-dinitrobenzoic acid is governed by the interplay of its functional groups. The following diagram illustrates the logical relationship between the structural features and the resulting chemical reactivity.

Caption: Logical relationship between the structural features of 4-chloro-3,5-dinitrobenzoic acid and its primary modes of reactivity.

Conclusion

4-Chloro-3,5-dinitrobenzoic acid is a valuable and versatile building block in organic synthesis. Its activated aromatic system and the presence of a carboxylic acid handle allow for a diverse range of chemical transformations. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this compound in the development of novel molecules for various applications, including pharmaceuticals and advanced materials. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-3,5-dinitrobenzoic acid [joxbio.com]

- 3. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氯-3,5-二硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Chloro-3,5-dinitrobenzoic Acid and its Analogue as Derivatizing Agents for HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 4-chloro-3,5-dinitrobenzoic acid itself is not extensively documented as a pre-column derivatizing agent for HPLC analysis, its close structural analogue, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), is a well-established and effective reagent for this purpose. CNBF readily reacts with primary and secondary amines, making it particularly suitable for the analysis of amino acids.[1][2][3] This document provides a detailed application note and protocol for the use of CNBF as a derivatizing agent for the determination of amino acids by HPLC, which can serve as a comprehensive guide for researchers interested in this class of reagents. The principle of derivatization is based on the nucleophilic substitution of the chlorine atom on the aromatic ring by the amino group of the analyte.

Principle of Derivatization

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) reacts with the amino groups of primary and secondary amino acids under alkaline conditions to form stable, UV-active derivatives.[1][2] The dinitro-substituted benzene (B151609) ring provides a strong chromophore, enhancing the detectability of the amino acid derivatives by UV-Vis spectrophotometry. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the analyte attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion.

Caption: Derivatization reaction of an amino acid with CNBF.

Application: Determination of Amino Acids in Various Matrices

This protocol is applicable for the quantitative analysis of free amino acids in complex matrices such as food samples (e.g., beer, mature vinegar) and biological fluids.[1][3] The method is robust, reproducible, and demonstrates good accuracy and precision.

Experimental Workflow

The overall experimental workflow involves sample preparation, derivatization of the amino acids with CNBF, and subsequent analysis of the derivatives by reverse-phase HPLC with UV detection.

Caption: Experimental workflow for amino acid analysis using CNBF derivatization.

Detailed Experimental Protocol

This protocol is adapted from established methods for the derivatization of amino acids with CNBF for HPLC analysis.[1][3]

Reagents and Materials

-

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

-

Amino acid standards

-

Boric acid

-

Sodium tetraborate (B1243019)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid

-

Deionized water

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Water bath or heating block

-

Micropipettes

-

Autosampler vials

Solution Preparation

-

Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amounts of boric acid and sodium tetraborate in deionized water to achieve a final concentration of 0.1 M and adjust the pH to 9.0.

-

CNBF Derivatizing Reagent (70 mM): Dissolve the required amount of CNBF in acetonitrile to make a 70 mmol L⁻¹ solution.[1]

-

Mobile Phase A: Acetonitrile.[1]

-

Mobile Phase B: A mixture of acetate (B1210297) buffer, acetonitrile, and triethylamine (e.g., 82.8:17:0.2, v/v/v), with the pH adjusted to 4.9 with acetic acid.[1]

Sample Preparation

-

Liquid Samples (e.g., beer): Degas the sample if necessary. Dilute the sample with deionized water and filter through a 0.45 µm syringe filter.

-

Solid Samples: Extract the amino acids from the homogenized sample using an appropriate solvent (e.g., dilute HCl). Centrifuge and filter the extract. Neutralize the extract if necessary before derivatization.

Derivatization Procedure

-

To a vial, add 100 µL of the amino acid standard solution or sample extract.

-

Add 1 mL of the borate buffer (pH 9.0).[3]

-

Add 100 µL of the 100 mmol L⁻¹ CNBF solution.[3] Note: Some protocols suggest different volumes and concentrations, for instance, 600 µL of 70 mmol L⁻¹ CNBF solution to 200 µL of sample and 1 mL of borate buffer.[2]

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[1][3]

-

After incubation, cool the mixture to room temperature.

-

The sample is now ready for injection into the HPLC system.

Data Presentation

The following tables summarize the optimized derivatization conditions, HPLC parameters, and method performance data from published studies using CNBF.

Table 1: Optimized Derivatization Conditions

| Parameter | Optimized Value | Reference |

| pH | 9.0 (Borate Buffer) | [1] |

| Temperature | 60°C | [1] |

| Reaction Time | 30 minutes | [1] |

| CNBF Concentration | 70 mmol L⁻¹ | [1] |

| Molar Ratio (Amino Acid:CNBF) | 1:5.25 | [1] |

Table 2: HPLC Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | A: AcetonitrileB: Acetate buffer:ACN:TEA (82.8:17:0.2, pH 4.9) | [1] |

| Elution Mode | Gradient | [1] |

| Flow Rate | 0.4 mL min⁻¹ | [1] |

| Column Temperature | Room Temperature | [1] |

| Detection Wavelength | 260 nm | [1] |

| Injection Volume | Varies by system | - |

Table 3: Method Performance Data for Amino Acid Analysis using CNBF Derivatization

| Parameter | Range of Values | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.9979 | [1] |

| Concentration Range | 9.60 to 3330.00 µmol L⁻¹ | [1] |

| Detection Limits (S/N=3) | 2.40 - 6.50 µmol L⁻¹ | [1] |

| Recoveries in Beer | 97.0 - 103.9% | [1] |

| Relative Standard Deviations (RSD) | 2.62 - 4.22% | [1] |

Note: For UPLC applications, the separation of 20 amino acids can be achieved within 15 minutes with detection limits ranging from 1 to 9 mg L⁻¹.[3][4]

General Discussion and Troubleshooting

-

Reagent Stability: The CNBF solution should be prepared fresh and protected from light to prevent degradation.

-

pH Control: The pH of the reaction mixture is critical for the derivatization efficiency. Ensure the borate buffer has the correct pH.

-

Interferences: Excess derivatizing reagent and its hydrolysis by-products may appear in the chromatogram. The chromatographic conditions should be optimized to separate these peaks from the analyte derivatives.

-

Matrix Effects: For complex matrices, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride